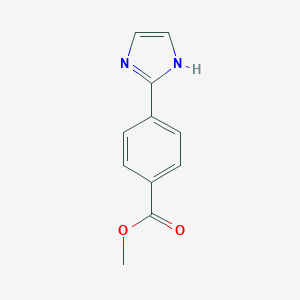

methyl 4-(1H-imidazol-2-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(1H-imidazol-2-yl)benzoate is a compound with the CAS Number: 125903-39-1 . It has a molecular weight of 202.21 . This compound is a solid in its physical form . It is an imidazole derivative, which is a heterocyclic building block used in chemical synthesis .

Molecular Structure Analysis

The molecular structure of methyl 4-(1H-imidazol-2-yl)benzoate is represented by the linear formula C11H10N2O2 . The InChI code for this compound is 1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7H,1H3,(H,12,13) .Physical And Chemical Properties Analysis

Methyl 4-(1H-imidazol-2-yl)benzoate is a solid . It has a molecular weight of 202.21 . The InChI code for this compound is 1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7H,1H3,(H,12,13) .Scientific Research Applications

Therapeutic Potential

Imidazole-based compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antioxidant Activity

Some imidazole derivatives have been synthesized and evaluated for their antioxidant activity . For instance, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have been shown to possess antioxidant activity .

Use in Agrochemicals

Imidazole-based compounds have been used in the development of agrochemicals . Their unique chemical properties make them suitable for use in a variety of agricultural applications.

Use in Human-Made Materials

Imidazole-based compounds have been used in the creation of human-made materials . Their versatility and unique properties make them ideal for use in a variety of material science applications.

Use as Artificial Acceptors

Imidazole-based compounds can act as artificial acceptors . This makes them useful in a variety of chemical reactions and processes.

Use as Supramolecular Ligands

Imidazole-based compounds can act as supramolecular ligands . This makes them useful in the field of supramolecular chemistry, which involves the study of entities of greater complexity than individual molecules.

Use as Biomimetic Catalysts

Imidazole-based compounds can act as biomimetic catalysts . This means they can mimic the function of natural biological catalysts, making them useful in a variety of biochemical processes.

8. Use in the Synthesis of Functional Molecules Imidazole-based compounds are key components in the synthesis of functional molecules used in everyday applications . The regiocontrolled synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .

Safety and Hazards

The safety information for methyl 4-(1H-imidazol-2-yl)benzoate indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

Target of Action

Methyl 4-(1H-imidazol-2-yl)benzoate, also known as 4-(1H-Imidazol-2-yl)-benzoic acid methyl ester, is a derivative of imidazole It’s known that imidazole derivatives often interact with various enzymes and receptors in the body, including those in the respiratory system .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their versatile nature .

Pharmacokinetics

The compound’s molecular weight (20221 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

Some imidazole derivatives have been reported to exhibit antimicrobial activity .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of imidazole derivatives .

properties

IUPAC Name |

methyl 4-(1H-imidazol-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBQCVZOWZVSEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363087 |

Source

|

| Record name | Methyl 4-(1H-imidazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819496 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl 4-(1H-imidazol-2-yl)benzoate | |

CAS RN |

125903-39-1 |

Source

|

| Record name | Methyl 4-(1H-imidazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.